molecular formula C17H24N2O2 B7046749 N-(2,6-dimethylphenyl)-1-propanoylpiperidine-2-carboxamide

N-(2,6-dimethylphenyl)-1-propanoylpiperidine-2-carboxamide

Cat. No.: B7046749
M. Wt: 288.4 g/mol
InChI Key: ZJXDBFGSPKNTLV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-propanoylpiperidine-2-carboxamide is a chemical compound that belongs to the class of amides It is structurally characterized by the presence of a piperidine ring, a propanoyl group, and a dimethylphenyl group

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-propanoylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-15(20)19-11-6-5-10-14(19)17(21)18-16-12(2)8-7-9-13(16)3/h7-9,14H,4-6,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXDBFGSPKNTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-propanoylpiperidine-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with propanoyl chloride to form an intermediate, which is then reacted with piperidine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-propanoylpiperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-propanoylpiperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of anesthetics and analgesics.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-propanoylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By binding to these channels, the compound can inhibit the influx of sodium ions, thereby blocking nerve signal transmission and exerting its anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-1-propanoylpiperidine-2-carboxamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different potency, duration of action, and side effect profiles, making it a valuable candidate for further research and development .

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